molecular formula C7H5F7 B3041117 (3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene CAS No. 261503-72-4

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene

Cat. No. B3041117
CAS RN: 261503-72-4
M. Wt: 222.1 g/mol
InChI Key: WGRVVKSLZCGFFX-ONEGZZNKSA-N
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Description

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene, also known as HFO-1234yf, is a fluorinated olefin with a molecular formula of C3H2F7. It is a colorless, odorless gas that has gained attention in recent years due to its potential as a replacement for hydrofluorocarbons (HFCs) in refrigeration and air conditioning systems.

Mechanism of Action

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene works by absorbing heat from the surrounding environment and then releasing it outside. This process is facilitated by the refrigeration cycle, which involves the compression and expansion of the gas. This compound has a lower global warming potential and ozone depletion potential compared to HFCs, making it a more environmentally friendly alternative.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and non-flammable, making it a safer alternative to HFCs.

Advantages and Limitations for Lab Experiments

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and transport, making it a convenient option for researchers. However, it has limitations in terms of its availability and cost, which may restrict its use in certain experiments.

Future Directions

Future research on (3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene will likely focus on its potential as a replacement for HFCs in refrigeration and air conditioning systems. Studies may also investigate its use in other applications, such as in the production of solvents and polymers. Furthermore, research may focus on improving the synthesis method to increase efficiency and reduce costs.

Scientific Research Applications

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene has been the subject of extensive scientific research due to its potential as a replacement for HFCs in refrigeration and air conditioning systems. Studies have focused on its thermodynamic properties, such as its refrigeration capacity and efficiency, as well as its environmental impact, such as its global warming potential and ozone depletion potential.

properties

IUPAC Name

(3E)-5,5,6,6,7,7,7-heptafluorohepta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H,1H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRVVKSLZCGFFX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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